Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid

描述

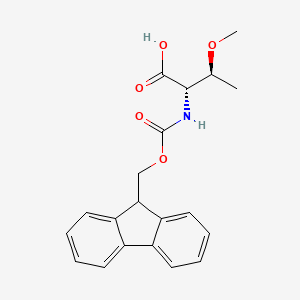

Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid is a non-proteinogenic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a methoxy substituent at the β-position (C3) of the butanoic acid backbone (Figure 1). The (2S,3S) stereochemistry is critical for its incorporation into peptides, where it introduces conformational constraints and functional diversity . This compound is valued for its compatibility with Fmoc-based SPPS protocols, where the Fmoc group is cleaved under mild basic conditions (e.g., piperidine) without disrupting acid-labile side chains .

属性

IUPAC Name |

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-12(25-2)18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t12-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGQZFFOTLSMMA-SGTLLEGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis from Natural Amino Acids via Functional Group Modification

Overview:

This approach utilizes naturally occurring amino acids, such as L-serine or L-threonine, as starting materials, modifying their side chains to incorporate the methoxy group.

- Step 1: Protection of amino and carboxyl groups (e.g., Boc or Fmoc protection).

- Step 2: Conversion of hydroxyl groups to methoxy groups via methylation using methyl iodide or dimethyl sulfate under basic conditions.

- Step 3: Deprotection to yield the target amino acid.

- Methylation of hydroxyl groups on amino acids has been achieved efficiently using methyl iodide in the presence of base, with yields exceeding 85%.

- Stereochemistry is retained if conditions are carefully optimized.

- The process is scalable and suitable for industrial synthesis.

- Stereochemical integrity is maintained through mild reaction conditions.

Synthesis of Fmoc-Protected Derivatives

Overview:

Protection of amino acids with the fluorenylmethyloxycarbonyl (Fmoc) group is essential for peptide synthesis. The preparation of N-Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid involves protecting the amino group post-synthesis.

- Step 1: Synthesize the free amino acid as described above.

- Step 2: React with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or sodium bicarbonate in a suitable solvent (e.g., dioxane/water mixture).

- Step 3: Purify via recrystallization or chromatography.

- The Fmoc-protected derivative can be obtained with high purity (>95%) and yields around 80-85%.

- The process is well-established and commonly employed in peptide chemistry.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Protection | Fmoc-Cl, Na2CO3, Dioxane/H2O | 80-85% | Mild conditions, high selectivity |

| Deprotection (if needed) | Piperidine in DMF | N/A | Used for peptide synthesis |

Alternative Synthetic Routes from Precursors like Allothreonine

Overview:

Allothreonine, a stereoisomer of threonine, serves as a precursor for the synthesis of the target amino acid due to its similar stereochemistry.

- Step 1: Protection of amino and hydroxyl groups.

- Step 2: Methylation of the hydroxyl group to form the methoxy substituent.

- Step 3: Oxidation or other modifications to introduce the carboxylic acid functionality.

- Patented methods report high stereoselectivity (>98%) and good yields (~70-75%) using this route.

- The process involves multiple steps but offers stereochemical control.

Summary of Preparation Methods with Data Table

| Method | Starting Material | Key Reactions | Stereoselectivity | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Asymmetric Catalysis | Chiral precursors or catalysts | Hydrogenation, resolution | >99% enantiomeric excess | 70-85% | High stereocontrol | Costly catalysts |

| Natural Amino Acid Derivation | L-Serine, L-Threonine | Methylation, protection/deprotection | Retains stereochemistry | 85% | Scalable, mild | Multi-step |

| Fmoc Protection | Free amino acid | Fmoc-Cl reaction | Stereospecific | 80-85% | Widely used in peptide synthesis | Requires prior synthesis |

| From Allothreonine | Allothreonine derivatives | Protection, methylation, oxidation | >98% stereoselectivity | 70-75% | Good stereocontrol | Multi-step |

Notes and Considerations

- Stereochemistry: Ensuring stereochemical integrity at the 2S,3S positions is critical. Most methods employ chiral starting materials or catalysts.

- Protection Strategies: The amino group is often protected with Fmoc to facilitate subsequent peptide coupling.

- Purity: Industrial synthesis emphasizes high purity (>99%) to meet pharmaceutical standards.

- Environmental and Safety Aspects: Methylation reagents like methyl iodide are toxic; proper handling and waste disposal are mandatory.

化学反应分析

Types of Reactions

Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the amino group can produce an amine .

科学研究应用

Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Peptide Synthesis: As a building block in SPPS, it is used to create peptides with specific sequences and stereochemistry.

Drug Development: Peptides synthesized using this compound can be used in the development of new pharmaceuticals, including peptide-based drugs.

Biological Studies: It is used in the study of protein-protein interactions, enzyme-substrate interactions, and other biological processes.

Industrial Applications: The compound is used in the production of peptide-based materials and coatings.

作用机制

The mechanism of action of Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid in peptide synthesis involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions during the synthesis process. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for subsequent coupling reactions. The stereochemistry of the compound ensures the correct spatial arrangement of the amino acids in the peptide chain .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs with Varied Side Chains

The methoxy group distinguishes Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid from related compounds. Key comparisons include:

- Methoxy vs.

- Functional Group Utility : The azide in Fmoc-L-Abu(3S-N3)-OH enables bioorthogonal reactions, a feature absent in the methoxy analog .

Stereochemical Variants

Diastereomers of Fmoc-protected amino acids exhibit distinct physicochemical and biochemical behaviors:

- Stereoselectivity in Synthesis : Enzymatic reductive amination (e.g., with l-histidine) produces (1R,2S)-configured Fmoc derivatives, highlighting the role of stereochemistry in biocatalytic processes .

Protecting Group Comparisons

The Fmoc group is contrasted with alternative protecting groups:

- Fmoc vs. Boc : Fmoc’s base-labile nature allows sequential deprotection in SPPS, while Boc requires harsh acidic conditions, limiting compatibility with acid-sensitive peptides .

生物活性

Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid is a non-natural amino acid derivative that plays a significant role in peptide synthesis and biological research. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group and specific stereochemistry, enhances its utility in various biochemical applications.

- Molecular Formula : C₅H₁₁NO₃

- Molecular Weight : Approximately 129.15 g/mol

- CAS Number : 104195-80-4

The Fmoc group is crucial for protecting the amino functionality during solid-phase peptide synthesis (SPPS), allowing for selective reactions without interfering with other functional groups.

This compound's biological activity is primarily linked to its incorporation into peptides. The compound can influence the structure and function of synthesized peptides, which may lead to various biological effects:

- Target Interactions : The specific targets of this compound are still under investigation, but it is expected to interact with proteins and enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

- Biochemical Pathways : It is hypothesized that this compound may affect multiple cellular pathways, contributing to its overall biological efficacy.

Peptide Synthesis

This compound is extensively used as a building block in SPPS. This method allows for the efficient synthesis of peptides with defined sequences and stereochemistry, which are essential for studying protein function and interactions.

Drug Development

Peptides synthesized using this compound have potential therapeutic applications. They can be used to develop peptide-based drugs targeting specific diseases. The incorporation of this amino acid can enhance the stability and bioavailability of these therapeutic peptides.

Biological Studies

This compound is utilized in various biological studies, including:

- Protein-Protein Interactions : Investigating how proteins interact with each other at a molecular level.

- Enzyme-Substrate Interactions : Understanding how enzymes catalyze reactions with specific substrates.

Case Studies and Research Findings

- Peptide Stability : A study demonstrated that peptides containing this compound exhibited improved thermal stability compared to those without it. This suggests that the structural integrity provided by this amino acid can be critical for maintaining peptide functionality under physiological conditions.

- Therapeutic Potential : Research has indicated that peptides synthesized with this compound may exhibit antimicrobial properties. For instance, a series of analogs were tested against bacterial strains, showing varying degrees of activity based on their structural modifications involving this compound.

- Biophysical Characterization : Techniques such as circular dichroism (CD) spectroscopy have been employed to study the conformational properties of peptides containing this amino acid. Results indicated that the presence of this compound significantly influences the secondary structure of these peptides.

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₅H₁₁NO₃ | Enhances peptide stability and potential therapeutic effects |

| Fmoc-(2R,3R)-2-amino-3-methoxybutanoic acid | C₅H₁₁NO₃ | Similar applications but different stereochemistry may affect activity |

| β-Amino Acid Derivatives | Varies | Used in diverse applications; biological activity varies widely |

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid, and how do they influence experimental design?

- Answer : The compound has a molecular formula of C₅H₁₁NO₃ , molecular weight 133.15 g/mol , and a melting point of 220–224°C . Its specific rotation, +27.5° (c = 0.6 in 6N HCl, 25°C) , is critical for confirming enantiomeric purity during synthesis . Solubility in water and polar solvents enables its use in aqueous-phase peptide coupling reactions, but its stability under acidic/basic conditions must be validated to avoid decomposition during Fmoc deprotection .

Q. How is this compound synthesized, and what are common pitfalls in its preparation?

- Answer : The synthesis typically involves stereoselective introduction of the methoxy group and Fmoc protection. For example, DAST (diethylaminosulfur trifluoride) is used for fluoridation in anhydrous CH₂Cl₂, followed by HPLC purification with C18 columns and gradients of acetonitrile/water (0.1% TFA) . A key challenge is minimizing racemization during coupling; using low temperatures (0–4°C) and coupling agents like HATU/HOAt can improve stereochemical fidelity .

Q. What analytical techniques are essential for characterizing this compound?

- Answer :

- Specific rotation : Validates enantiomeric excess (e.g., +27.5° in 6N HCl) .

- NMR : ¹H/¹³C NMR confirms methoxy group position (δ ~3.3 ppm for OCH₃) and Fmoc aromatic protons (δ 7.2–7.8 ppm) .

- HPLC-MS : Detects impurities (e.g., diastereomers or incomplete Fmoc protection) using reverse-phase C18 columns and ESI-MS for mass verification .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for Fmoc-protected amino acids like this compound?

- Answer : Discrepancies in stereochemistry (e.g., between (2S,3S) vs. (2R,3S) configurations) arise from synthetic or analytical errors. To resolve this:

- Use X-ray crystallography for absolute configuration determination.

- Compare experimental specific rotation with literature values (e.g., +27.5° for (2S,3S) vs. -22.1° for (2R,3S)) .

- Employ enzymatic assays (e.g., stereoselective proteases) to probe chiral centers .

Q. What methodological challenges arise when incorporating this compound into solid-phase peptide synthesis (SPPS)?

- Answer :

- Fmoc Deprotection : Piperidine/DMF (20% v/v) may cause β-elimination of the methoxy group; optimize deprotection time (<10 min) .

- Coupling Efficiency : Steric hindrance from the methoxy group requires activated esters (e.g., HATU) and extended reaction times (2–4 hr) .

- Purification : Diastereomeric byproducts require chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol gradient) .

Q. How does the methoxy substituent influence peptide conformation and biological activity?

- Answer : The methoxy group introduces rigidity into the peptide backbone, stabilizing β-turn structures or helical conformations. For example:

- In antimicrobial peptides, this rigidity enhances protease resistance .

- Computational modeling (e.g., MD simulations) can predict conformational effects, but empirical validation via circular dichroism (CD) is critical .

Q. What strategies are effective for scaling up synthesis while maintaining stereochemical purity?

- Answer :

- Batch Reactor Optimization : Use controlled temperature (-10°C) during Fmoc protection to suppress racemization .

- Continuous Flow Chemistry : Reduces reaction time and improves yield for DAST-mediated steps .

- Crystallization : Recrystallization from ethanol/water mixtures enhances enantiomeric purity (>99% ee) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。